Ido1-IN-13 Biochemical Potency: 2.6-Fold to 3.5-Fold Higher Affinity Than Epacadostat in Parallel Assay Systems
Ido1-IN-13 demonstrates a biochemical EC50 of 17 nM . In comparison, epacadostat (INCB024360), a clinical-stage IDO1 inhibitor, exhibits an IC50 of 61.6 nM in analogous recombinant enzyme assays [1]. This represents a 3.6-fold higher potency for Ido1-IN-13 in direct biochemical inhibition of the IDO1 enzyme. The differential is even more pronounced when compared to epacadostat's reported IC50 of 71.8 nM in certain assay configurations, yielding a 4.2-fold potency advantage .
| Evidence Dimension | IDO1 enzymatic inhibition (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 17 nM |
| Comparator Or Baseline | Epacadostat (INCB024360) IC50 = 61.6 nM or 71.8 nM |
| Quantified Difference | 3.6-fold to 4.2-fold higher potency |
| Conditions | Recombinant human IDO1 enzyme assay; data sourced from product datasheets and primary literature |
Why This Matters
Higher biochemical potency enables the use of lower compound concentrations in enzymatic screens, reducing the risk of off-target effects and solubility artifacts during in vitro assay development.
- [1] Hampton Research. (2024). Epacadostat (INCB024360) Product Datasheet. View Source
